molecular formula C17H18N4O3 B3865268 2-(4-methylanilino)-N-[(Z)-1-(4-nitrophenyl)ethylideneamino]acetamide

2-(4-methylanilino)-N-[(Z)-1-(4-nitrophenyl)ethylideneamino]acetamide

Cat. No.: B3865268
M. Wt: 326.35 g/mol
InChI Key: HICLKSXHKUTQMF-UYRXBGFRSA-N
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Description

2-(4-methylanilino)-N-[(Z)-1-(4-nitrophenyl)ethylideneamino]acetamide is a complex organic compound that features both an amide and an imine functional group

Preparation Methods

The synthesis of 2-(4-methylanilino)-N-[(Z)-1-(4-nitrophenyl)ethylideneamino]acetamide typically involves a multi-step process. One common synthetic route includes the condensation of 4-methylaniline with 4-nitrobenzaldehyde to form an imine intermediate. This intermediate is then reacted with chloroacetyl chloride to yield the final product. The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine to facilitate the reactions .

Chemical Reactions Analysis

2-(4-methylanilino)-N-[(Z)-1-(4-nitrophenyl)ethylideneamino]acetamide can undergo various chemical reactions, including:

Scientific Research Applications

This compound has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-methylanilino)-N-[(Z)-1-(4-nitrophenyl)ethylideneamino]acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of an enzyme, thereby preventing the enzyme from catalyzing its substrate. The nitro and imine groups play crucial roles in these interactions, often forming hydrogen bonds or other non-covalent interactions with the target .

Comparison with Similar Compounds

Similar compounds include other amide and imine-containing molecules such as:

Properties

IUPAC Name

2-(4-methylanilino)-N-[(Z)-1-(4-nitrophenyl)ethylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3/c1-12-3-7-15(8-4-12)18-11-17(22)20-19-13(2)14-5-9-16(10-6-14)21(23)24/h3-10,18H,11H2,1-2H3,(H,20,22)/b19-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HICLKSXHKUTQMF-UYRXBGFRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NCC(=O)NN=C(C)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)NCC(=O)N/N=C(/C)\C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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